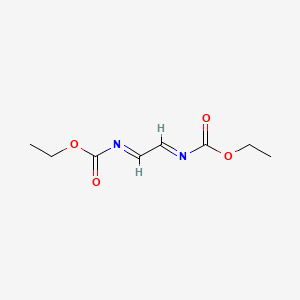

Glyoxal-bis(carbethoxy-imide)

Description

Significance in Contemporary Organic Synthesis and Materials Science Research

While information on "Glyoxal-bis(carbethoxy-imide)" is not available, the broader class of glyoxal-derived compounds is of considerable importance in modern chemical research. Glyoxal (B1671930) and its derivatives are versatile precursors in the synthesis of a wide array of heterocyclic compounds, such as imidazoles. wikipedia.org These heterocyclic structures are foundational to many areas of chemistry, including the development of N-heterocyclic carbene (NHC) ligands, which are pivotal in homogeneous catalysis. wikipedia.org

In materials science, glyoxal is utilized as a cross-linking agent for polymers, including those used in textile finishes and coated paper. atamankimya.comatamanchemicals.com Its ability to react with macromolecules allows for the modification of material properties, such as wrinkle resistance in clothing. wikipedia.org The bifunctional nature of glyoxal enables the formation of complex structures, and its derivatives are explored in the development of novel materials. For instance, glyoxal-derived compounds are investigated for applications in carbon capture technologies. researchgate.net

Historical Context and Evolution of Glyoxal-Derived Imides in Chemical Research

The history of glyoxal dates back to its first preparation and naming by the German-British chemist Heinrich Debus in the 19th century, who synthesized it by reacting ethanol (B145695) with nitric acid. atamankimya.comatamanchemicals.com The commercial production of glyoxal began in France in 1960. atamankimya.comatamanchemicals.com

The study of reactions involving glyoxal with amines and related compounds has a long history. For example, the reaction of glyoxal with aromatic primary amines was a subject of research in the mid-20th century. acs.org A significant development in the field of glyoxal-derived compounds is the synthesis of diimines, such as Glyoxal-bis(mesitylimine), which is prepared by the condensation of glyoxal with 2,4,6-trimethylaniline (B148799). wikipedia.org These diimines serve as crucial ligands in coordination chemistry and as precursors to important NHC ligands like IMes. wikipedia.org

The evolution of research into glyoxal derivatives reflects the broader trends in organic chemistry, moving from fundamental reaction discovery to the rational design of functional molecules for specific applications in catalysis and materials science.

Interactive Data Table: Properties of Glyoxal

Below is a table summarizing some of the key physical and chemical properties of glyoxal, the parent compound of the substance .

| Property | Value | Reference |

| Chemical Formula | C₂H₂O₂ | atamankimya.comatamanchemicals.comnih.gov |

| Molar Mass | 58.04 g/mol | nih.gov |

| Appearance | Yellow crystals or light yellow liquid | atamankimya.comnih.gov |

| Melting Point | 15 °C | atamankimya.comnih.gov |

| Vapor Color | Green | atamankimya.comnih.gov |

| Common Form | 40% aqueous solution | wikipedia.orgatamankimya.com |

Structure

2D Structure

3D Structure

Properties

CAS No. |

35896-51-6 |

|---|---|

Molecular Formula |

C8H12N2O4 |

Molecular Weight |

200.19 g/mol |

IUPAC Name |

ethyl (NE)-N-[(2E)-2-ethoxycarbonyliminoethylidene]carbamate |

InChI |

InChI=1S/C8H12N2O4/c1-3-13-7(11)9-5-6-10-8(12)14-4-2/h5-6H,3-4H2,1-2H3/b9-5+,10-6+ |

InChI Key |

STPPAPQQMQVSNN-NXZHAISVSA-N |

Isomeric SMILES |

CCOC(=O)/N=C/C=N/C(=O)OCC |

Canonical SMILES |

CCOC(=O)N=CC=NC(=O)OCC |

Origin of Product |

United States |

Synthetic Methodologies for Glyoxal Bis Carbethoxy Imide and Its Analogues

Direct Condensation Approaches

Direct condensation methods involve the reaction of a glyoxal (B1671930) source with nitrogen-containing nucleophiles to form the characteristic C=N bonds of the diimine. These approaches are often favored for their efficiency and atom economy.

Acid-Catalyzed Condensation Reactions with Carbamate (B1207046) Esters for Imide Formation

The formation of the imide linkage in molecules like Glyoxal-bis(carbethoxy-imide) can be achieved through the acid-catalyzed condensation of glyoxal with carbamate esters. Research into the condensation of benzyl (B1604629) carbamate with glyoxal in a 2:1 molar ratio, using sulfuric acid as a catalyst, has been conducted across a range of polar protic and aprotic solvents. mdpi.commdpi.com Benzyl carbamate serves as a stable amide that can effectively participate in condensation with glyoxal under relatively mild acidic conditions. mdpi.com

The choice of solvent significantly impacts the reaction's outcome. For instance, in acetic acid, the condensation leads to a cyclic compound, N,N′-bis(carbobenzoxy)-3,6-diamino-1,4-dioxane-2,5-diol. mdpi.com Solvents such as water, diethyl ether, dichloromethane, ethyl acetate, acetone, and DMSO have been found to be less suitable for this cascade condensation. mdpi.com Notably, acetonitrile (B52724) has been identified as a particularly effective solvent that activates the acid-catalyzed condensation process. mdpi.commdpi.com

Table 1: Effect of Solvent on Acid-Catalyzed Condensation of Benzyl Carbamate with Glyoxal

| Solvent | Observation/Outcome | Reference |

| Acetic Acid (AcOH) | Formation of a cyclic dioxane derivative. | mdpi.com |

| Acetonitrile (CH3CN) | Exhibits a strong activating ability for the condensation process. | mdpi.commdpi.com |

| Dimethyl Sulfoxide (DMSO) | Exhibits a strong deactivating effect on the condensation process. | mdpi.com |

| H2O, Et2O, CH2Cl2, AcOEt, (CH3)2CO | Identified as poor solvents for the desired cascade condensation. | mdpi.com |

Mechanistic Parallels with Glyoxal Condensation with Primary Amines

The acid-catalyzed condensation of glyoxal with carbamates shares mechanistic features with the more general reaction of glyoxal with primary amines. The reaction of carbonyl compounds with primary amines to form imines is a well-established, acid-catalyzed process. wikipedia.org The mechanism proceeds through the nucleophilic addition of the amine to a carbonyl group, forming an unstable hemiaminal (or carbinolamine) intermediate. wikipedia.org This is followed by the elimination of a water molecule to yield the imine. wikipedia.org The reaction is reversible and often driven to completion by removing the water formed. wikipedia.org

In the context of glyoxal, which possesses two aldehyde groups, this reaction occurs at both ends of the molecule. Theoretical studies on the condensation of glyoxal with ammonia (B1221849) and amines have detailed the formation of key intermediates like ethanediimine and diaminoethanediol. rsc.orgresearchgate.net The reaction between glyoxal and methylamine (B109427), for example, is initiated by a rate-limiting imine formation step, which is then followed by rapid subsequent reactions. researchgate.net Similarly, the reaction with aromatic primary amines also leads to the formation of diimine products. acs.org The acid catalyst facilitates the reaction by protonating the carbonyl oxygen, increasing its electrophilicity and making it more susceptible to nucleophilic attack by the amine or carbamate.

One-Pot Synthetic Protocols for Related Glyoxal-Derived Diimines (e.g., N,N'-Diarylethylenediimines)

One-pot synthetic protocols offer an efficient route to glyoxal-derived diimines, avoiding the need to isolate intermediates. A common and straightforward method for preparing N,N'-diarylethylenediimines involves mixing the corresponding aniline (B41778) with a 40% aqueous solution of glyoxal in an alcoholic solvent like methanol (B129727). rsc.orgchemrxiv.org The addition of a few drops of a weak acid, such as formic acid, catalyzes the reaction, often leading to the precipitation of the diimine product. rsc.org

This approach has been successfully used for various substituted anilines. For example, N,N'-dimesitylethanediimine was synthesized in 78% yield by reacting 2,4,6-trimethylaniline (B148799) with aqueous glyoxal and formic acid in methanol. rsc.org Similarly, reacting 2,6-diisopropylaniline (B50358) under the same conditions afforded N,N'-bis(2,6-diisopropylphenyl)ethane-1,2-diimine in 69% yield. rsc.org For alkyl-derived diimines, which can be more challenging to synthesize, a one-pot method using primary alkylamine hydrochloride salts has been developed, which avoids halogenated solvents and a separate free-basing step. chemrxiv.org

Table 2: Examples of One-Pot Syntheses of Glyoxal-Derived Diimines

| Amine/Amine Salt | Catalyst/Acid | Solvent | Product | Yield | Reference |

| 2,4,6-Trimethylaniline | Formic Acid | Methanol | N,N'-Dimesitylethanediimine | 78% | rsc.org |

| 2,6-Diisopropylaniline | Formic Acid | Methanol | N,N'-bis(2,6-diisopropylphenyl)ethane-1,2-diimine | 69% | rsc.org |

| Primary Alkylamine-HCl Salts | Triethylamine | Dichloromethane | Alkyl-containing diazabutadiene | Not specified | chemrxiv.org |

Precursor-Based Synthesis Strategies

These strategies focus on the synthesis and utilization of glyoxal and its derivatives as foundational building blocks for constructing the target diimine compounds. This approach allows for the use of purified or modified glyoxal precursors, which can be beneficial for achieving higher purity in the final product or for synthesizing more complex analogues.

Utilization of Glyoxal and its Derivatives (e.g., Hemiacetals) as Key Starting Materials

Glyoxal is commercially available, typically as a 40% aqueous solution. wikipedia.orgatamankimya.com In this state, it exists as a complex mixture of its monomer, hydrates, and various oligomers. wikipedia.orgatamankimya.com While this solution is suitable for many applications, certain syntheses require anhydrous or non-aqueous conditions. For these purposes, glyoxal derivatives serve as convenient and stable precursors.

A widely used glyoxal equivalent is its bis(hemiacetal) with ethylene (B1197577) glycol, known as 1,4-dioxane-2,3-diol, which is a commercially available solid. wikipedia.orgatamankimya.com Other glyoxal hemiacetals can also be prepared by reacting aqueous glyoxal solutions with water-immiscible alcohols. google.com These hemiacetals can be used to generate anhydrous solutions of glyoxal; for example, passing vapors of a solvent like benzene (B151609) through a heated melt of a dry glyoxal hemiacetal produces an anhydrous glyoxal solution upon condensation. google.com Sulfuric acid has been shown to effectively catalyze the formation of hemiacetals from glyoxal and ethanol (B145695). researchgate.net

Preparation of Substituted Glyoxals via Catalytic Oxidation (e.g., Gold-Catalyzed Oxidation of Terminal Alkynes)

For the synthesis of analogues of Glyoxal-bis(carbethoxy-imide) derived from substituted glyoxals, methods for preparing these 1,2-dicarbonyl precursors are essential. A modern and effective method for synthesizing substituted glyoxals is the gold-catalyzed oxidation of terminal alkynes. nih.govsemanticscholar.org This reaction proceeds under mild conditions, typically using an N-oxide, such as 6-methoxyquinoline (B18371) N-oxide, as the oxygen transfer agent in the presence of a gold catalyst. researchgate.net

This catalytic oxidation provides direct access to substituted glyoxals which can be difficult to prepare otherwise. nih.govsemanticscholar.org The resulting glyoxal derivatives can then be used in subsequent reactions without isolation. This has been demonstrated in one-pot procedures where the gold-catalyzed oxidation of a terminal alkyne is followed by condensation with another reagent, such as o-phenylenediamine (B120857), to efficiently synthesize substituted quinoxalines. nih.govsemanticscholar.orgresearchgate.net This tandem approach, combining the synthesis of the glyoxal precursor with its subsequent reaction, represents a highly efficient strategy for constructing complex molecules. rsc.org

Table 3: Gold-Catalyzed Oxidation of Terminal Alkynes to Glyoxals

| Alkyne Substrate | Catalyst | Oxidant | Product | Reference |

| Terminal Alkynes (general) | Gold Catalyst | N-oxide | Substituted Glyoxals | nih.govsemanticscholar.orgresearchgate.net |

| Terminal Alkynes (general) | Gold Catalyst | 6-Methoxyquinoline N-oxide | Substituted Glyoxals | researchgate.net |

Optimization of Reaction Parameters in Synthetic Protocols

The successful synthesis of Glyoxal-bis(carbethoxy-imide) and related compounds hinges on the meticulous control of the reaction environment. The interplay between catalysts, solvents, temperature, and reaction duration is critical in maximizing product yield and purity.

Influence of Catalysts (e.g., Acidic Media, DABCO) on Reaction Efficiency

Catalysts play a pivotal role in accelerating the condensation reaction between glyoxal and the corresponding carbamate or amine precursors. Both acidic media and base catalysts like 1,4-diazabicyclo[2.2.2]octane (DABCO) have been explored in the synthesis of related glyoxal derivatives.

In the synthesis of analogous diimines, acidic catalysts such as formic acid are often employed to facilitate the reaction. For instance, the condensation of 2,4,6-trimethylaniline with a 40% aqueous solution of glyoxal is effectively catalyzed by a few drops of formic acid in methanol, resulting in a 78% yield of the corresponding N,N'-dimesitylethanediimine after stirring for 3 hours at room temperature. rsc.org Similarly, the reaction of 2,6-diisopropylaniline with glyoxal in the presence of formic acid in methanol yields N,N'-bis(2,6-diisopropylphenyl)ethane-1,2-diimine in 69% yield. rsc.org While specific data on acidic catalysis for Glyoxal-bis(carbethoxy-imide) is not detailed in the available literature, these examples with structurally similar compounds underscore the general efficacy of acidic media in promoting the formation of the diimine bond.

DABCO, a nucleophilic amine catalyst, is known to be effective in a variety of organic transformations, including reactions involving glyoxal. It has been successfully used in the three-component condensation reaction of aryl glyoxal, N-(4-halophenacyl)-pyridinium bromide, and cyclic 1,3-diketone in water under reflux conditions. nih.gov Furthermore, DABCO has been employed as a catalyst for the regioselective pseudo-three-component condensation of aryl glyoxal monohydrate and 1-ethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione in ethanol at 50 °C. nih.gov Although direct application of DABCO for the synthesis of Glyoxal-bis(carbethoxy-imide) is not explicitly documented in the reviewed literature, its proven catalytic activity in related glyoxal condensations suggests its potential as an effective catalyst for this transformation.

Solvent Effects on Yield and Selectivity

The choice of solvent can significantly impact the reaction rate, yield, and in some cases, the product selectivity. The solubility of reactants and the stabilization of transition states are key factors governed by the solvent.

In the synthesis of glyoxal-derived diimines, polar protic solvents like methanol are commonly used. For the synthesis of N,N'-dimesitylethanediimine and N,N'-bis(2,6-diisopropylphenyl)ethane-1,2-diimine, methanol served as an effective solvent, allowing for the dissolution of the aniline reactants and facilitating the reaction with aqueous glyoxal. rsc.org The use of ethanol has also been reported as a suitable solvent in DABCO-catalyzed reactions of aryl glyoxal. nih.gov

The following table summarizes the solvents used in the synthesis of analogous glyoxal-diimines and the corresponding yields.

| Reactants | Catalyst | Solvent | Yield (%) | Reference |

| 2,4,6-Trimethylaniline and Glyoxal | Formic Acid | Methanol | 78 | rsc.org |

| 2,6-Diisopropylaniline and Glyoxal | Formic Acid | Methanol | 69 | rsc.org |

| Aryl Glyoxal, N-(4-halophenacyl)-pyridinium bromide, and cyclic 1,3-diketone | DABCO | Water | High Yields | nih.gov |

| Aryl Glyoxal monohydrate and 1-ethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione | DABCO | Ethanol | - | nih.gov |

Table showing the effect of different solvents on the yield of analogous glyoxal-diimines.

Temperature and Time Considerations for Optimized Synthesis

Reaction temperature and duration are critical parameters that must be optimized to ensure complete reaction and minimize the formation of byproducts.

For the synthesis of N,N'-dimesitylethanediimine, the reaction was carried out at room temperature for 3 hours. rsc.org In another instance, the synthesis of N,N'-bis(2,6-diisopropylphenyl)ethane-1,2-diimine was also conducted at room temperature. rsc.org In contrast, some DABCO-catalyzed reactions involving aryl glyoxals are performed at elevated temperatures, such as 50 °C in ethanol or under reflux in water, to achieve high yields. nih.gov

The synthesis of a formaldehyde-free melamine-glyoxal resin, an analogous poly-imine system, was optimized with a reaction time of 3 hours at 333 K (60 °C). researchgate.net This suggests that for some glyoxal condensation reactions, moderate heating can be beneficial.

The following table illustrates the temperature and time parameters used in the synthesis of various glyoxal-derived compounds.

| Product | Catalyst | Temperature | Time | Yield (%) | Reference |

| N,N'-Dimesitylethanediimine | Formic Acid | Room Temperature | 3 hours | 78 | rsc.org |

| N,N'-Bis(2,6-diisopropylphenyl)ethane-1,2-diimine | Formic Acid | Room Temperature | - | 69 | rsc.org |

| Pyrano-fused pyrimidines | DABCO | 50 °C | - | - | nih.gov |

| Tetrahydrobenzofuran-4-ones | DABCO | Reflux | - | High Yields | nih.gov |

| Melamine-Glyoxal Resin | - | 333 K (60 °C) | 3 hours | - | researchgate.net |

Table detailing the temperature and time considerations for the synthesis of analogous glyoxal-derived compounds.

Elucidation of Reaction Mechanisms and Kinetics

Mechanistic Pathways of Glyoxal-bis(carbethoxy-imide) Formation

The synthesis of Glyoxal-bis(carbethoxy-imide) is predicated on the condensation reaction between glyoxal (B1671930) and a carbethoxy-amine derivative. The mechanistic steps involved are analogous to the well-studied formation of imines and imidazoles from glyoxal.

The formation of Glyoxal-bis(carbethoxy-imide) likely proceeds through a stepwise nucleophilic addition of the amine-containing reagent to the two carbonyl groups of glyoxal. Drawing parallels from the reaction of glyoxal with amino acids and other primary amines, the initial step is the nucleophilic attack of the nitrogen atom of the carbethoxy-amine on one of the carbonyl carbons of glyoxal monohydrate. colorado.edu This is followed by a proton transfer and subsequent dehydration to yield a mono-substituted imine intermediate. colorado.edu

This reaction sequence is then repeated on the second carbonyl group of the glyoxal moiety. The mono-imine intermediate, still possessing a reactive aldehyde group, undergoes a second nucleophilic attack by another molecule of the carbethoxy-amine. Subsequent dehydration yields the final Glyoxal-bis(carbethoxy-imide) product.

In reactions involving glyoxal and primary amines, a diimine species has been identified as a crucial intermediate. nih.govresearchgate.net Computational studies on the reaction of glyoxal with methylamine (B109427) suggest that the formation of a diimine is a key step in the pathway to more complex products like imidazoles. nih.govresearchgate.net This diimine intermediate is formed through the sequential condensation of two amine molecules with the two carbonyl groups of glyoxal.

Acid catalysis can play a significant role in these condensation reactions. The protonation of a carbonyl oxygen atom on glyoxal would increase its electrophilicity, thereby facilitating the nucleophilic attack by the weakly basic amine. Similarly, protonation of the hydroxyl group in the carbinolamine intermediate would make water a better leaving group during the dehydration step.

Based on analogous reactions, several key intermediates can be postulated in the formation of Glyoxal-bis(carbethoxy-imide).

Carbinolamine/Hemiaminal: The initial addition of the carbethoxy-amine to a carbonyl group of glyoxal results in a carbinolamine (or hemiaminal) intermediate. This species is typically unstable and exists in equilibrium with the starting materials.

Mono-imine Intermediate: Dehydration of the carbinolamine leads to the formation of a mono-substituted imine. This intermediate still contains a free aldehyde group, which is the site for the subsequent reaction.

Di-carbinolamine: The mono-imine can then be attacked by a second carbethoxy-amine molecule at the remaining carbonyl group, forming a di-carbinolamine intermediate.

Diimine Intermediate: As observed in related systems, a diimine species is a likely and significant intermediate. nih.govresearchgate.net This symmetrically substituted molecule is formed after the second dehydration step. In the context of Glyoxal-bis(carbethoxy-imide) synthesis, this would be the target molecule itself.

Dihydroxyimidazolidine: In reactions with certain bifunctional amines like arginine, a cyclic dihydroxyimidazolidine intermediate has been characterized. researchgate.net While the formation of Glyoxal-bis(carbethoxy-imide) involves a monofunctional amine, the potential for cyclization under certain conditions, especially if impurities are present, should be considered.

Transition states in these reactions would involve the simultaneous formation and breaking of bonds during nucleophilic attack and dehydration. For instance, the transition state for the dehydration of the carbinolamine could involve a four-membered ring where a proton is transferred from the nitrogen to the oxygen of the hydroxyl group as the C-O bond breaks.

Reaction Kinetics and Thermodynamic Considerations

The rate and equilibrium position of the Glyoxal-bis(carbethoxy-imide) formation are governed by the principles of chemical kinetics and thermodynamics. Insights can be gleaned from studies on analogous imine and imidazole (B134444) formation reactions.

Kinetic studies on the oxidation of glyoxal have shown it to be a complex process with multiple parallel and consecutive reactions. rsc.org The formation of imines from glyoxal is generally a rapid process, especially under favorable pH conditions. The rate of imine formation from glyoxal and amino acids is dependent on the pH, with the reaction being favored under mildly acidic conditions (pH 3-5) where the amine group is sufficiently deprotonated to be nucleophilic, yet there is enough acid to catalyze the dehydration step. colorado.edu

A complete kinetic model for the oxidation of glyoxal by nitric acid has been established, providing detailed kinetic parameters for the reactions of glyoxal. rsc.org While this is an oxidation reaction, the detailed modeling approach demonstrates the complexity of glyoxal chemistry and provides a framework for how the kinetics of imide formation could be systematically studied. rsc.org

Computational studies, such as those using density functional theory, have been instrumental in elucidating the energy profiles of reactions involving glyoxal. nih.gov For the formation of imidazole from glyoxal and methylamine, calculations have shown that the formation of a diimine species is a thermodynamically favorable process. nih.govresearchgate.net

The reaction pathway involves several steps, each with its own activation barrier. The formation of the initial carbinolamine is typically a low-barrier, reversible step. The dehydration step to form the imine usually has a higher activation barrier and is often the rate-limiting step in the absence of effective catalysis.

The table below summarizes thermodynamic and kinetic findings from analogous glyoxal reactions, which can be used to infer the characteristics of Glyoxal-bis(carbethoxy-imide) formation.

| Reaction System | Key Findings | Reference |

| Glyoxal + Methylamine | A diimine species is a key intermediate. nih.govresearchgate.net | nih.gov |

| Glyoxal + Acetaldehyde + Ammonia (B1221849) | The most favorable route for imidazole ring formation is the condensation of amine intermediates. The rate-limiting step is cyclization. nih.gov | nih.gov |

| Glyoxal + Amino Acids | Imine formation is likely to occur during cloud droplet evaporation and in wet acidic aerosols. copernicus.org | copernicus.org |

| Glyoxal + Arginine | Forms a dihydroxyimidazolidine intermediate which can rearrange to a stable carboxymethyl-arginine product. researchgate.net | researchgate.net |

Specific Mechanistic Investigations of Glyoxal-Involved Reactions (Derived from Analogues)

While direct mechanistic studies on Glyoxal-bis(carbethoxy-imide) are scarce, investigations into the reaction of glyoxal with various nitrogen-containing nucleophiles provide a wealth of relevant information.

The reaction of glyoxal with proteins, for instance, leads to the formation of N-epsilon-(carboxymethyl)lysine (CML) and protein cross-linking via imine structures. nih.gov The initial rate of CML formation from glyoxal was found to be independent of oxidation, suggesting an intramolecular Cannizzaro-type reaction mechanism. nih.gov This highlights the diverse reactivity of glyoxal adducts.

Furthermore, studies on the formation of 2-methylimidazole (B133640) from glyoxal, acetaldehyde, and ammonia have determined that the most thermodynamically and kinetically favorable pathway involves the condensation of amine intermediates rather than pre-formed imine structures. nih.gov The rate-limiting step in this system was identified as the cyclization involving an intramolecular attack by an amino group. nih.gov This suggests that the specific reaction partners and conditions can significantly alter the dominant mechanistic pathway.

In the context of Glyoxal-bis(carbethoxy-imide) formation, these analogue studies underscore the importance of considering multiple potential pathways. The reaction could proceed through a stepwise condensation as is commonly accepted for simple imine formation. However, the possibility of alternative mechanisms, perhaps involving the initial formation of amine-glyoxal adducts that then react further, cannot be entirely ruled out without specific experimental or computational studies on this system. The role of the carbethoxy group in influencing the nucleophilicity of the amine and the stability of the resulting imide bond is another area that warrants specific investigation.

Cycloaddition-like Processes in Glyoxal Reactivity

Glyoxal and its derivatives are versatile building blocks in cycloaddition reactions, a class of chemical reactions in which two or more unsaturated molecules combine to form a cyclic adduct. These processes are highly valuable in organic synthesis for constructing five- and six-membered heterocyclic rings. rsc.org The reactivity of glyoxal derivatives allows them to participate in various modes of cycloaddition, including [4+2], [3+2], and 1,3-dipolar cycloadditions. niscpr.res.inresearchgate.netresearchgate.net

One prominent example is the 1,3-dipolar cycloaddition of glyoxal-derived bisnitrones with alkenes, which serves as a pathway to novel bisisoxazolidine derivatives. niscpr.res.in These reactions can be performed in water, demonstrating high diastereoselectivity and regioselectivity. The use of aqueous media can accelerate reaction rates and improve yields, highlighting an environmentally conscious approach to synthesis. niscpr.res.in The versatility of glyoxal derivatives is further demonstrated in their reactions with various dipolarophiles, such as different N-substituted maleimides. niscpr.res.in

Aryl glyoxals have also been employed in [4+1] cycloaddition reactions to synthesize furo[3,2-c]coumarin derivatives, showcasing another facet of their utility in building complex heterocyclic systems. rsc.org Furthermore, N-tosylhydrazones, which can be derived from glyoxal, serve as 1,3-dipolar species in cycloaddition reactions for the synthesis of various bioactive heterocycles. researchgate.net

| Reaction Type | Glyoxal Derivative | Reactant(s) | Product Class | Reference |

|---|---|---|---|---|

| 1,3-Dipolar Cycloaddition | Glyoxal-derived bisnitrone | Alkenes (e.g., N-phenyl maleimide, ethyl acrylate) | Bisisoxazolidines | niscpr.res.in |

| [4+2] Cycloaddition | Glyoxal Derivatives | Dienes | Six-membered rings | researchgate.net |

| [3+2] Cycloaddition | Phenyl Glyoxal-derived N-tosylhydrazone | Tosylhydrazine | 1,3,4-thiadiazole derivatives (in presence of thiocyanate) | researchgate.net |

| [4+1] Cycloaddition | Aryl glyoxal | Isocyanides | Furo[3,2-c]coumarins | rsc.org |

Nucleophilic Attack and Rearrangement Mechanisms in Related Systems

The chemistry of imides and related structures is characterized by their susceptibility to nucleophilic attack, often triggering complex molecular rearrangements. In systems analogous to Glyoxal-bis(carbethoxy-imide), such as N-oxyimides, the reaction mechanism is frequently initiated by the attack of a nucleophile on one of the electrophilic carbonyl carbons of the imide ring. frontiersin.org This initial step is critical and can lead to a variety of products depending on the nature of the nucleophile and the substrate. frontiersin.orgnih.gov

A well-documented pathway is the Lossen-like rearrangement. frontiersin.org This reaction commences with a nucleophilic attack on a carbonyl group, which can lead to the formation of an isocyanate intermediate. This highly reactive isocyanate can then be intercepted by another nucleophile to form stable addition products like ureido or urethane (B1682113) derivatives. frontiersin.org The diversity of potential products arises from the competition between different reaction mechanisms following the initial nucleophilic addition. frontiersin.org

Kinetic studies on the reactions of imide anions with electrophiles have shown that these anions are potent nucleophiles. acs.orgresearchgate.net The nucleophilicity of imide and amide anions can be quantified and compared, revealing that they are generally less reactive than carbanions with similar acidity (pKaH). acs.orgresearchgate.net This reduced reactivity is attributed to the absence of resonance stabilization for one of the nitrogen's lone pairs. acs.org Importantly, these nucleophilic imide anions are typically attacked exclusively at the nitrogen atom by certain electrophiles. acs.org

| Step | Description | Key Intermediates/Species | Reference |

|---|---|---|---|

| 1. Nucleophilic Attack | A nucleophile (e.g., primary amine, alcohol) attacks an electrophilic carbonyl carbon of the imide ring. | Tetrahedral Intermediate | frontiersin.orgnih.gov |

| 2. Rearrangement | The intermediate undergoes rearrangement, often involving carbon-to-nitrogen migration and cleavage of a C-C or C-N bond. | Isocyanate | frontiersin.orgmsu.edu |

| 3. Product Formation | The reactive intermediate is trapped by a nucleophile present in the reaction mixture. | Urea or Urethane Derivatives | frontiersin.org |

Radical Pair Processes and Spin Selectivity in Glyoxal-Derived Systems

Beyond ionic mechanisms, the chemistry of glyoxal and its derivatives also involves radical pathways. Radical pair processes are fundamental to understanding the photochemistry and oxidation reactions of these compounds. researchgate.netdigitellinc.com A radical pair is an intermediate consisting of two free radicals in close proximity, formed, for example, through the dissociation of a molecule. d-nb.info The reaction of glyoxal with hydroxyl (OH) radicals, a key process in atmospheric chemistry, leads to the formation of the HC(O)CO radical, which can undergo further reactions. digitellinc.comacs.org

The concept of the spin-correlated radical pair is crucial. d-nb.info When a radical pair is formed, the electron spins of the two radicals can be either antiparallel (a singlet state, S) or parallel (a triplet state, T). Many radical reactions, such as recombination to form a stable molecule, are only possible when the radical pair is in the singlet state due to spin conservation rules. d-nb.info

If a molecule dissociates from an excited triplet state, it will form a triplet radical pair. For this pair to react and form a singlet ground-state product, it must first undergo a process called intersystem crossing (ISC) to the singlet radical pair state. d-nb.info This T→S conversion is a critical step that governs the lifetime and ultimate fate of the radical pair. The rate of this spin conversion is influenced by magnetic interactions within the radicals, such as hyperfine couplings with nearby nuclei. d-nb.info This dependence of the reaction pathway on the spin state of the radical pair is known as spin selectivity. capes.gov.brnih.gov The study of these phenomena provides deep insights into reaction control, where electron spin multiplicity can dictate reactivity and product distribution. nih.govnih.gov

| Stage | Description | Governing Principles | Reference |

|---|---|---|---|

| 1. Radical Pair Formation | A molecule reacts (e.g., with an OH radical) or is photochemically excited and dissociates, creating two radical species in close proximity. | Formation of a singlet or triplet correlated pair. | d-nb.infoacs.org |

| 2. Spin Evolution (Intersystem Crossing) | A triplet radical pair undergoes a spin-flip to become a singlet radical pair (or vice-versa). This process is essential for reactions that are spin-forbidden from the initial state. | Magnetic interactions (hyperfine coupling, spin-orbit coupling). | d-nb.infonih.gov |

| 3. Spin-Selective Reaction | The radical pair reacts to form products (e.g., geminate recombination) or separates to become free radicals. The reaction is "selective" because it proceeds preferentially from one spin state (typically singlet). | Pauli exclusion principle; spin conservation. | d-nb.infonih.gov |

Reactivity and Derivatization Chemistry of Glyoxal Bis Carbethoxy Imide

Transformations Involving the Imide Functionality

The core of Glyoxal-bis(carbethoxy-imide)'s reactivity lies in its N,N'-bis(acylimino)ethane structure. The electron-withdrawing carbethoxy groups enhance the electrophilicity of the imine carbons, making them prime targets for various chemical transformations.

Reactions with Nucleophilic and Electrophilic Reagents

The N-acyl imine units of Glyoxal-bis(carbethoxy-imide) are highly susceptible to attack by nucleophiles. The addition of nucleophiles to the C=N bonds is a characteristic reaction. While specific studies on Glyoxal-bis(carbethoxy-imide) are not abundant, the reactivity can be inferred from analogous systems. Nucleophiles such as amines, thiols, and carbanions are expected to add across the imine double bonds.

In base-catalyzed reactions, amides have been shown to add to glyoxal (B1671930) to form N,N'-disubstituted 1,2-diamino-1,2-ethanediols or cyclize to form 1,4-disubstituted-2,3,5,6-tetrahydroxypiperazines. rsc.org For instance, the reaction of glyoxal with formamide (B127407) or methanesulphonamide in the presence of a base yields these piperazine (B1678402) derivatives. rsc.org This suggests that under basic conditions, Glyoxal-bis(carbethoxy-imide) could potentially undergo self-condensation or react with other nucleophiles to form complex adducts.

It is important to note a significant finding in the acid-catalyzed reaction of glyoxal with carbamate (B1207046) esters like ethyl carbamate. Research has shown that this reaction does not yield the expected Glyoxal-bis(carbethoxy-imide), but instead produces 1,1,2,2-tetra(carbethoxyamino)ethane. researchgate.net This indicates that the initially formed imine is highly reactive towards the addition of another carbamate molecule.

| Reactant | Conditions | Product(s) | Reference |

| Glyoxal, Formamide | Base-catalyzed | 1,4-Diformyl-2,3,5,6-tetrahydroxypiperazine | rsc.org |

| Glyoxal, Methanesulphonamide | Base-catalyzed | 1,4-Bis-methylsulphonyl-2,3,5,6-tetrahydroxypiperazine | rsc.org |

| Glyoxal, Ethyl Carbamate | Conc. HCl | 1,1,2,2-Tetra(carbethoxyamino)ethane | researchgate.net |

Hydrolysis and Ring-Opening Processes of Imide Rings

Like other aldehydes and imines, Glyoxal-bis(carbethoxy-imide) is susceptible to hydrolysis. The glyoxal core itself readily hydrates in aqueous solutions to form a complex mixture of oligomeric hydrates, including monomeric ethane-1,1,2,2-tetraol and dimeric and trimeric structures. nih.govwikipedia.org The presence of acid or base can catalyze this process. nih.gov

The imide functionalities are also prone to hydrolysis, which would lead to the cleavage of the C=N bonds to regenerate glyoxal and two equivalents of ethyl carbamate. This process is essentially the reverse of its formation. The stability of the imide is generally limited in aqueous media, particularly under acidic or basic conditions which catalyze the hydrolysis of both the imide and the ester groups. researchgate.net

Functional Group Interconversions on the Carbethoxy Moieties

The two terminal carbethoxy groups (ethyl esters) on the molecule are classical ester functionalities and are expected to undergo standard functional group interconversions. These reactions provide a pathway to modify the periphery of the molecule, altering its solubility and allowing for the attachment of other functional units.

Common transformations include:

Saponification: Hydrolysis of the ester groups under basic conditions (e.g., using NaOH or KOH) would yield the corresponding dicarboxylate salt. Subsequent acidification would produce the dicarboxylic acid derivative.

Transesterification: Treatment with a different alcohol in the presence of an acid or base catalyst would lead to the exchange of the ethyl groups for other alkyl or aryl groups.

Amidation: Reaction with primary or secondary amines can convert the ester groups into amide functionalities. This reaction may require heating or catalytic activation.

These transformations are fundamental in organic synthesis and can be applied to modify Glyoxal-bis(carbethoxy-imide) for specific applications, assuming the core imide structure remains intact under the chosen reaction conditions. researchgate.netorganic-chemistry.org

| Reaction Type | Reagents | Expected Product Functionality |

| Saponification | Base (e.g., NaOH), then Acid (e.g., HCl) | Di-carboxylic acid |

| Transesterification | Alcohol (R-OH), Acid or Base Catalyst | Di-ester (with R group) |

| Amidation | Amine (RNH₂ or R₂NH) | Di-amide |

Formation of Complex Molecular Architectures and Heterocycles

Glyoxal-bis(carbethoxy-imide) and its parent compound, glyoxal, are exceptionally valuable building blocks in the synthesis of complex molecules, particularly various heterocyclic systems. wikipedia.org

Role as a Bifunctional Building Block in Heterocyclic Synthesis (e.g., Imidazoles, Quinoxalines)

The 1,2-di-imine motif is a perfect precursor for the construction of nitrogen-containing heterocycles. By reacting with appropriate bifunctional reagents, Glyoxal-bis(carbethoxy-imide) can serve as a C2-synthon.

Imidazole (B134444) Synthesis: The reaction of glyoxal with ammonia (B1221849) (or an ammonium (B1175870) salt) and an aldehyde is a well-known pathway to substituted imidazoles (the Debus-Radziszewski imidazole synthesis). Glyoxal itself can react with ammonium salts to form imidazole, imidazole-2-carboxaldehyde, and 2,2'-bis-1H-imidazole. rsc.org Analogously, Glyoxal-bis(carbethoxy-imide) or its derivatives can react with amines to form imidazolium (B1220033) salts, which are precursors to N-heterocyclic carbenes (NHCs). For example, the condensation of glyoxal with two equivalents of an aniline (B41778) derivative is the first step in synthesizing important NHC ligands like IMes. beilstein-journals.org

Quinoxaline Synthesis: Quinoxalines are readily synthesized by the condensation of an aryl-1,2-diamine with a 1,2-dicarbonyl compound. Glyoxal and its derivatives are ideal for this transformation. The reaction of Glyoxal-bis(carbethoxy-imide) with an o-phenylenediamine (B120857) would be expected to yield a quinoxaline, with the elimination of two equivalents of ethyl carbamate. The thermal decomposition of related 2,3,5,6-tetrachloro-1,4-diformylpiperazine (derived from glyoxal and formamide) yields 2-chloropyrazine, demonstrating the propensity of these structures to form pyrazine-based heterocycles. rsc.org

Participation in Multicomponent Reactions (MCRs) to Construct Diverse Scaffolds

Multicomponent reactions (MCRs), where three or more reactants combine in a one-pot synthesis, are a powerful tool for building molecular diversity. nih.gov Glyoxal and its derivatives are excellent substrates for MCRs due to their bifunctionality. nih.govrsc.org

While specific MCRs involving Glyoxal-bis(carbethoxy-imide) are not extensively documented, its participation in reactions like the Ugi or Passerini reactions can be envisioned. For example, in an Ugi four-component reaction, glyoxal can act as the aldehyde component, where one of its carbonyls reacts, leaving the second for subsequent cyclization steps. mdpi.com A DABCO-promoted three-component reaction between amines, dialkyl acetylenedicarboxylates, and glyoxal has been reported to produce highly substituted pyrroles, showcasing the utility of glyoxal in constructing complex heterocyclic scaffolds in a single step. researchgate.net Given its structure, Glyoxal-bis(carbethoxy-imide) could act as the carbonyl component in such transformations, leading to diverse and complex molecular architectures.

Intramolecular and Intermolecular Cyclization Reactions

The reactivity of glyoxal-derived diimines, particularly those with N-acyl or analogous electron-withdrawing substituents, is characterized by their participation in various cyclization reactions. These transformations are fundamental in synthesizing diverse heterocyclic structures.

Intermolecular Reactions and Cascade Cyclizations:

The acid-catalyzed condensation of glyoxal with benzyl (B1604629) carbamate, a compound structurally related to a "carbethoxy-imide," demonstrates a propensity for intermolecular reactions leading to cyclic products. nih.govmdpi.com This reaction does not simply yield the expected diimine but engages in a cascade process. At lower acidities, a significant product is the cyclic compound N,N'-bis(carbobenzoxy)-3,6-diamino-1,4-dioxane-2,5-diol . nih.govmdpi.com This outcome suggests that the intermediate glyoxal-adducts, which possess alcohol functionalities, can undergo intermolecular cyclization more readily than condensation to the final diimine. nih.gov

The formation of this dioxane derivative highlights a key aspect of glyoxal chemistry: the interplay between multiple reactive functional groups. Under higher acidity, linear condensation intermediates such as N,N'-bis(carbobenzoxy)ethan-1,2-diol and even more complex adducts like N,N',N″-tris(carbobenzoxy)ethanol and N,N',N″,N‴-tetrakis(carbobenzoxy)ethan can be isolated. nih.govmdpi.com The solvent plays a crucial role in these transformations; for instance, acetonitrile (B52724) was found to be an activating solvent for the acid-catalyzed condensation process. nih.gov

Theoretical Cyclization Pathways:

Furthermore, theoretical studies on the Staudinger reaction of vicinal diimines with ketenes indicate a preference for a stepwise [2+2] cycloaddition to yield cis-4-imino-β-lactams, rather than a [2+4] cycloaddition. researchgate.net This suggests that the imine functionalities in a glyoxal diimine derivative can react independently to form four-membered rings.

Stereoselective and Enantioselective Transformations

Achieving stereocontrol in reactions involving glyoxal-derived diimines is a significant area of synthetic chemistry, enabling access to complex chiral molecules.

Strategies for Chiral Induction in Glyoxal-Derived Systems

Chiral induction in systems derived from glyoxal typically relies on the introduction of a chiral element that influences the stereochemical outcome of a reaction. This can be achieved through several established strategies.

Use of Chiral Amines: The most direct method for creating a chiral glyoxal-diimine system is the condensation of glyoxal with a chiral primary amine. mdpi.com This incorporates chirality directly into the diimine ligand itself. For example, chiral 1,2-diamines like (R,R)-2,2'-bipyrrolidine are valuable building blocks for creating C2-symmetric ligands. researchgate.net

Chiral Auxiliaries: A chiral auxiliary can be attached to the nitrogen atom of the imine. While not a carbethoxy group, the N-tert-butanesulfinyl group is a widely used chiral auxiliary that directs nucleophilic additions to imines with high diastereoselectivity. chim.it The resulting amine products can be readily deprotected under mild acidic conditions. chim.it This principle could be extended to carbamate systems by using a chiral alcohol to form the carbamate, which would then be condensed with glyoxal.

Chiral Catalysis: An external chiral catalyst can be used to control the enantioselectivity of a reaction involving a prochiral glyoxal diimine. Chiral phosphoric acids, for instance, have emerged as powerful Brønsted acid catalysts for a wide range of enantioselective transformations involving imines. wikipedia.org Similarly, chiral Lewis acids, such as those derived from N,N'-dioxides and nickel(II), can be used in combination with other catalysts to achieve highly enantioselective cascade reactions. nih.gov For example, chiral covalent organic frameworks (COFs) have been synthesized by the imine condensation of achiral precursors in the presence of a catalytic amount of a chiral amine, which induces homochirality in the final structure. nih.gov

The table below summarizes some research findings on the products formed from the reaction of benzyl carbamate and glyoxal, which serves as an analogue for the reactivity of "Glyoxal-bis(carbethoxy-imide)".

| Reactant 1 | Reactant 2 | Conditions | Major Products | Yield | Reference |

| Benzyl Carbamate | Glyoxal | H₂SO₄, Et₂O, RT | N,N′-Bis(carbobenzoxy)ethan-1,2-diol | - | mdpi.com |

| Benzyl Carbamate | Glyoxal | H₂SO₄ (low acidity) | N,N'-bis(carbobenzoxy)-3,6-diamino-1,4-dioxane-2,5-diol | - | nih.gov |

| Benzyl Carbamate | Glyoxal | H₂SO₄, AcOH, RT | N,N′,N″,N‴-Tetrakis(carbobenzoxy)ethan | - | mdpi.com |

Applications in Asymmetric Synthesis of Complex Molecules

Chiral building blocks derived from glyoxal are valuable intermediates for the asymmetric synthesis of more complex molecular architectures, including nitrogen-containing heterocycles and vicinal diamines. researchgate.net

The general strategy involves the stereoselective addition of nucleophiles to a chiral glyoxal diimine derivative. For example, the addition of allylic organometallic reagents to glyoxal diimines is a known method for preparing octa-1,7-diene-4,5-diamine skeletons. researchgate.net The stereochemical outcome at the newly formed C4 and C5 centers is controlled by the chiral substituents on the nitrogen atoms. researchgate.net These diamine products can then be subjected to further transformations, such as ring-closing metathesis, to construct complex heterocyclic systems like 2,2′-bipyrrolidines. researchgate.net

Although direct applications of "Glyoxal-bis(carbethoxy-imide)" in asymmetric synthesis are not documented, the principles established with analogous systems are highly relevant. A hypothetical chiral version of this compound, derived from a chiral carbamate, could serve as a precursor to C2-symmetric 1,2-diamines. The electron-withdrawing nature of the N-carbethoxy groups would activate the imine functionalities toward nucleophilic attack. Subsequent removal of the carbethoxy groups would unmask the chiral diamine, a versatile synthon for pharmaceuticals and ligands for asymmetric catalysis.

The table below outlines conceptual approaches for achieving stereoselective transformations with a hypothetical chiral glyoxal-bis(carbamate) system, based on established principles from related chemistries.

| Transformation | Chiral Strategy | Potential Product Class | Relevant Principle/Analogy | Reference |

| Nucleophilic Addition | Use of a chiral carbamate precursor (chiral auxiliary) | Chiral vicinal diamines | Addition of organometallics to chiral N-substituted glyoxal diimines. | researchgate.net |

| [4+2] Cycloaddition (Diels-Alder) | Reaction with a chiral dienophile | Chiral piperidine (B6355638) derivatives | Diels-Alder reactions of 1,4-diazabutadienes. | researchgate.net |

| [2+2] Cycloaddition | Reaction with a prochiral ketene (B1206846) using a chiral Lewis acid catalyst | Chiral β-lactams | Catalytic asymmetric Staudinger reaction. | researchgate.net |

| Catalytic Reduction | Asymmetric hydrogenation using a chiral transition metal catalyst | Chiral N,N'-diacylated-1,2-ethanediamines | Asymmetric hydrogenation of C=N bonds. | wikipedia.org |

Advanced Spectroscopic and Structural Characterization

Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, etc.)

No published ¹H or ¹³C NMR data for Glyoxal-bis(carbethoxy-imide) were found.

Fourier-Transform Infrared (FT-IR) Spectroscopy

No published FT-IR spectral data for Glyoxal-bis(carbethoxy-imide) were found.

High-Resolution Mass Spectrometry (HRMS)

No published HRMS data for Glyoxal-bis(carbethoxy-imide) were found.

Crystallographic Analysis for Solid-State Structures

Single Crystal X-ray Diffraction (XRD) for Molecular Geometry and Conformation

No published single-crystal XRD studies for Glyoxal-bis(carbethoxy-imide) were found.

Analysis of Intermolecular Interactions, including Hydrogen Bonding and Supramolecular Organization

Without crystallographic data, an analysis of intermolecular interactions and supramolecular organization for Glyoxal-bis(carbethoxy-imide) is not possible.

Complementary Spectroscopic and Analytical Methodologies (e.g., Computational Vibrational Spectra)

Following an extensive search of scientific literature and chemical databases, no specific research findings, detailed data, or computational vibrational spectra for the compound "Glyoxal-bis(carbethoxy-imide)" could be located. This suggests a lack of published studies focusing on the theoretical and computational spectroscopic analysis of this particular molecule.

Computational methods, such as Density Functional Theory (DFT), are powerful tools for predicting the vibrational spectra (e.g., Infrared and Raman) of molecules. These theoretical calculations provide valuable insights into the molecular structure, bonding, and vibrational modes. The process typically involves optimizing the molecular geometry and then calculating the harmonic vibrational frequencies. The resulting theoretical spectra can be compared with experimental data to confirm structural assignments and to understand the origin of different spectral bands.

For a hypothetical analysis of "Glyoxal-bis(carbethoxy-imide)," researchers would typically employ a combination of experimental spectroscopic techniques (like FTIR and FT-Raman) and computational modeling. The computational approach would likely involve:

Geometry Optimization: Determining the most stable three-dimensional conformation of the molecule using a selected level of theory and basis set (e.g., B3LYP/6-311++G(d,p)).

Frequency Calculations: Calculating the vibrational frequencies and intensities from the optimized geometry. This step provides the theoretical IR and Raman spectra.

Vibrational Mode Assignment: Assigning the calculated frequencies to specific types of molecular vibrations, such as stretching, bending, and torsional modes of the functional groups present in Glyoxal-bis(carbethoxy-imide).

Comparison with Experimental Data: Correlating the theoretical spectrum with experimentally obtained spectra to validate the computational model and to provide a more detailed interpretation of the experimental results.

Without available literature, it is not possible to present specific data tables or detailed research findings for this compound. The scientific community has not yet published studies on the computational vibrational analysis of "Glyoxal-bis(carbethoxy-imide)."

Computational and Theoretical Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular properties and has become a staple in computational chemistry for its balance of accuracy and computational cost.

A fundamental step in computational analysis is to determine the most stable three-dimensional structure of a molecule, known as its equilibrium geometry. Geometry optimization calculations for Glyoxal-bis(carbethoxy-imide) would identify the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy on the potential energy surface.

Conformational analysis is also crucial for flexible molecules like Glyoxal-bis(carbethoxy-imide), which has several rotatable bonds. By systematically rotating these bonds and performing geometry optimizations, a potential energy surface can be mapped out. This would reveal the various low-energy conformers (different spatial arrangements of the atoms) and the energy barriers between them. Such studies can identify the most populated conformation(s) at a given temperature and provide insights into the molecule's flexibility.

For a comprehensive analysis, these calculations would ideally be performed using a functional such as B3LYP or M06-2X, combined with a suitable basis set (e.g., 6-311+G(d,p)) to ensure accuracy. The results would provide a detailed picture of the molecule's shape and the relative stability of its different forms.

The electronic properties of a molecule are key to understanding its reactivity and spectroscopic behavior. Frontier Molecular Orbital (FMO) theory is a central concept in this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

For Glyoxal-bis(carbethoxy-imide), analysis of the FMOs would reveal:

HOMO: This orbital represents the region from which an electron is most likely to be donated. Its energy level is related to the ionization potential, and its spatial distribution indicates the sites susceptible to electrophilic attack.

LUMO: This orbital is the region where an electron is most likely to be accepted. Its energy level is related to the electron affinity, and its distribution highlights the sites susceptible to nucleophilic attack.

The HOMO-LUMO energy gap is a particularly important parameter. A large gap generally implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests that the molecule is more reactive. DFT calculations would provide the energies of these orbitals and visualize their spatial distributions, offering a clear picture of the molecule's electronic landscape and reactivity profile.

A hypothetical data table for the frontier molecular orbitals of Glyoxal-bis(carbethoxy-imide) derived from DFT calculations might look like this:

| Parameter | Value (eV) |

| HOMO Energy | - |

| LUMO Energy | - |

| HOMO-LUMO Gap | - |

| Note: Specific values are not available in the literature and would require dedicated computational studies. |

Computational methods can be used to predict how a molecule will behave in a chemical reaction. By analyzing the electronic structure and other calculated properties, various reactivity descriptors can be determined. For Glyoxal-bis(carbethoxy-imide), these could include:

Local Reactivity Descriptors: Fukui functions or dual descriptors can be calculated to identify the specific atoms or regions within the molecule that are most likely to be involved in different types of reactions (nucleophilic, electrophilic, or radical attack).

Furthermore, computational chemistry allows for the exploration of reaction pathways. By modeling the interaction of Glyoxal-bis(carbethoxy-imide) with a reactant, the transition state(s) and intermediate(s) along the reaction coordinate can be identified. This provides a detailed, step-by-step mechanism of the reaction and allows for the calculation of activation energies, which determine the reaction rate. Such studies are invaluable for understanding reaction mechanisms and designing new synthetic routes.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a powerful tool for predicting intermolecular interactions and reactivity. The MEP map is color-coded to indicate different regions of electrostatic potential:

Red: Regions of most negative potential, typically associated with lone pairs of electrons on electronegative atoms (like oxygen or nitrogen). These are sites that are attractive to electrophiles.

Blue: Regions of most positive potential, usually found around electropositive atoms (like hydrogen atoms attached to electronegative atoms). These are sites that are attractive to nucleophiles.

Green/Yellow: Regions of intermediate or near-zero potential.

For Glyoxal-bis(carbethoxy-imide), an MEP map would clearly show the electron-rich areas around the carbonyl oxygen atoms and the nitrogen atoms of the imide groups, making them likely sites for electrophilic attack or hydrogen bond acceptance. Conversely, electron-deficient regions could also be identified, indicating sites for nucleophilic attack. This provides a three-dimensional picture of the charge distribution and is invaluable for understanding non-covalent interactions and chemical reactivity.

Molecular Dynamics Simulations to Understand Dynamic Behavior

While quantum chemical calculations typically focus on static, minimum-energy structures, molecules are in constant motion. Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system.

An MD simulation of Glyoxal-bis(carbethoxy-imide) would involve solving Newton's equations of motion for the atoms in the molecule, often in the presence of a solvent. This would generate a trajectory that describes how the positions and velocities of the atoms evolve over time. From this trajectory, a wealth of information about the dynamic behavior of the molecule can be extracted, including:

Conformational Dynamics: How the molecule transitions between different conformations.

Solvent Effects: How the surrounding solvent molecules influence the structure and dynamics of Glyoxal-bis(carbethoxy-imide).

Vibrational Motions: The characteristic vibrations of the molecule.

MD simulations provide a bridge between the static picture from quantum mechanics and the dynamic reality of molecules in solution, offering a deeper understanding of their behavior in a realistic environment.

Modeling of Supramolecular Assemblies and Non-Covalent Interactions

Glyoxal-bis(carbethoxy-imide) has the potential to form larger, ordered structures known as supramolecular assemblies through non-covalent interactions. These interactions, while weaker than covalent bonds, play a crucial role in crystal engineering and materials science.

Computational modeling can be used to investigate the formation and stability of such assemblies. By studying dimers, trimers, and larger clusters of Glyoxal-bis(carbethoxy-imide), the preferred modes of interaction can be identified. Key non-covalent interactions that could be important for this molecule include:

Hydrogen Bonding: Although Glyoxal-bis(carbethoxy-imide) does not have traditional hydrogen bond donors, C-H···O interactions may play a role.

Dipole-Dipole Interactions: Due to the polar carbonyl and imide groups.

van der Waals Forces: Dispersion forces that are present between all molecules.

Tools like Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots can be used to analyze the electron density and identify and characterize these weak interactions within the calculated supramolecular structures. Understanding these interactions is key to predicting how the molecule will pack in the solid state and for designing new materials with desired properties.

Research Applications in Advanced Materials and Catalysis

Utilization in Polymer Chemistry and Crosslinking Mechanisms (Focus on Glyoxal-Derived Imides in Polymer Systems)

Glyoxal (B1671930) and its derivatives are extensively used as crosslinking agents in polymer chemistry to enhance the mechanical properties and stability of various materials. atamankimya.combasf.com The fundamental mechanism involves the reaction of the aldehyde groups of glyoxal with functional groups on polymer chains, such as the amide groups in polyacrylamide or the hydroxyl groups in polyvinyl alcohol (PVA). google.comscirp.org

In glyoxal-derived imide systems, the core structure provides a basis for creating networked polymers. For instance, condensation polymers can be prepared by reacting glyoxal with monomers containing primary aromatic amine groups. google.com The resulting polymers can be linear or crosslinked, with glass transition temperatures (Tg) exceeding 300°C, depending on the reaction stoichiometry which dictates the final structure. google.com The crosslinking process significantly improves properties like wet/dry strength in paper coatings and viscosity in various industrial applications. atamankimya.combasf.com

The crosslinking reaction with hydroxyl groups, as seen with PVA, typically occurs in an acidic environment. Glyoxal first reacts with a hydroxyl group to form a transient hemiacetal, which then reacts with another hydroxyl group to form a stable acetal (B89532) linkage, releasing water. scirp.org This process creates a durable three-dimensional polymer network.

Furthermore, metal complexes featuring glyoxal-derived diimine ligands serve as efficient catalysts in polymerization reactions. Palladium-diimine complexes, for example, are used in the vinyl-addition polymerization of norbornene derivatives and can catalyze the copolymerization of ethylene (B1197577) and methyl acrylate, demonstrating the functional-group tolerance of these late metal catalysts. researchgate.net

Role in Coordination Chemistry as a Ligand and in Catalysis

Glyoxal-derived diimines, characterized by the R-N=CH-CH=N-R backbone, are a prominent class of α-diimine ligands in coordination chemistry. wikipedia.orgtandfonline.com Their ability to act as "electronic buffers" is a key feature; they can stabilize metal centers in various oxidation states by accepting or donating electron density via their π-system, which is crucial for many catalytic processes. cdmf.org.bracs.org

The synthesis of glyoxal-derived diimine ligands is generally straightforward, involving the condensation of glyoxal with two equivalents of a primary amine. cdmf.org.br A well-known example is the synthesis of glyoxal-bis(mesitylimine) from glyoxal and 2,4,6-trimethylaniline (B148799). wikipedia.orgwikipedia.org

These diimine ligands readily form complexes with a wide range of transition metals. The complexation is typically achieved by reacting the ligand with a metal salt, such as palladium(II) chloride, cobalt(II) chloride, or chromium(II) chloride, under mild conditions. cdmf.org.bracs.orgbiomedres.us

The resulting metal complexes are characterized using various spectroscopic and analytical techniques.

FTIR Spectroscopy : Upon coordination to a metal, the vibrational frequency of the C=N (imine) bond typically shifts. For example, in a palladium complex with glyoxal bis(N-phenyl) osazone, the ν(C=N) and ν(C=C) vibrations were observed at 1593 cm⁻¹, 1564 cm⁻¹, and 1496 cm⁻¹, compared to the free ligand's bands. biomedres.us The N-H vibrational band can also shift, indicating its involvement or change in environment upon complexation. biomedres.us

NMR Spectroscopy : ¹H-NMR spectra provide clear evidence of complex formation. In the aforementioned palladium complex, the proton signal for N-H appeared at 10.38 ppm and the N=CH proton at 7.68 ppm. biomedres.us

UV-Vis Spectroscopy : The electronic spectra of these complexes often show bands corresponding to ligand-to-metal charge transfer (LMCT) and metal-to-ligand charge transfer (MLCT) transitions, the latter being a consequence of π-back bonding. cdmf.org.brwalshmedicalmedia.com

A summary of characterization data for a representative glyoxal-diimine complex is provided below.

| Compound | Technique | Key Observations | Reference |

| [Glyoxal bis(N-phenyl) osazone]palladium (GPOP) | FTIR (cm⁻¹) | ν(N-H) shift from 3304 to 3275; ν(C=N)/ν(C=C) at 1593, 1564, 1496 | biomedres.us |

| ¹H-NMR (ppm) | 10.38 (s, 2H, N-H), 7.68 (s, 2H, N=CH) | biomedres.us |

This table is interactive. Click on the headers to sort.

Metal complexes derived from glyoxal-diimine ligands exhibit significant catalytic activity in a variety of organic transformations. researchgate.net The steric and electronic properties of the diimine ligand can be fine-tuned by modifying the substituents on the nitrogen atoms, which in turn influences the reactivity and selectivity of the metal catalyst. researchgate.net

In the realm of homogeneous catalysis, palladium complexes featuring glyoxal-diimine analogue ligands have proven effective in C-C bond-forming reactions. One notable application is the Mizoroki-Heck cross-coupling reaction. biomedres.us A novel palladium(II) complex with glyoxal bis(N-phenyl) osazone demonstrated good catalytic activity for the Heck reaction between various aryl halides and olefins. biomedres.us

The catalytic performance for the Heck reaction is summarized in the table below.

| Aryl Halide | Olefin | Temperature (°C) | Yield (%) | Reference |

| Iodobenzene | Methyl Acrylate | 80 | 75 | biomedres.us |

| Iodobenzene | Methyl Acrylate | 120 | 85 | biomedres.us |

| Iodobenzene | Styrene | 80 | 70 | biomedres.us |

| Iodobenzene | Styrene | 120 | 80 | biomedres.us |

| 4-Iodoanisole | Methyl Acrylate | 120 | 82 | biomedres.us |

This table is interactive. Click on the headers to sort.

These complexes are also active in polymerization catalysis. For instance, palladium complexes with bulky α-diimine ligands catalyze the polymerization of α-olefins, and the specific ligand structure can be used to control the polymer's microstructure and mechanical properties. researchgate.net Similarly, cobalt(II) complexes with α-diimine ligands act as mediators in the radical polymerization of vinyl acetate. cdmf.org.br

Glyoxal-derived diimines are crucial intermediates in the synthesis of imidazolium (B1220033) salts, which are precursors to N-Heterocyclic Carbenes (NHCs). wikipedia.orgwikipedia.org NHCs are a class of powerful ligands for transition metal catalysts and are also used as organocatalysts. The synthesis typically involves the cyclization of a glyoxal-diimine with an aldehyde (e.g., paraformaldehyde) and a chloride source like chlorotrimethylsilane. beilstein-journals.org This method provides high yields of 1,3-diarylimidazolium chlorides such as IMes·HCl and IPr·HCl. wikipedia.orgbeilstein-journals.org

These imidazolium salts can be used to generate NHC-metal complexes for heterogeneous catalysis. For example, palladium-NHC complexes derived from unsymmetrical imidazolium salts have shown high activity in Suzuki-Miyaura and Negishi cross-coupling reactions. researchgate.net The imidazolium salts themselves can also function as catalysts, often through dual activation mechanisms involving cation-π interactions and Lewis base activation by the anion. nih.govresearchgate.net These salt-based catalysts have been successfully applied to reactions like the synthesis of bis(indolyl)methanes. nih.gov

Catalytic Activity of Metal Complexes Derived from Glyoxal-bis(carbethoxy-imide) Analogues

Applications in Supramolecular Chemistry and Crystal Engineering

Crystal engineering is the design and synthesis of functional solid-state structures based on an understanding of intermolecular interactions. uiowa.edunih.govrsc.org Glyoxal-derived diimines and their metal complexes are excellent candidates for this field due to their rigid structures and the potential for introducing various functional groups that can direct their assembly into predictable patterns, known as supramolecular synthons. taylorfrancis.commdpi.com

By strategically modifying the substituents on the diimine ligand, it is possible to control the packing of molecules in the solid state. This control allows for the construction of complex supramolecular architectures, including metal-organic frameworks (MOFs) and liquid crystals. While specific studies on glyoxal-bis(carbethoxy-imide) in this context are not detailed, the principles of crystal engineering are broadly applicable to its analogues. For instance, the synthesis of biguanidyl-iminoguanidines (BIGs), such as glyoxal-bis-iminoguanidine, exemplifies how crystal engineering can be used to design materials with specific functionalities, such as for direct air capture of CO₂. researchgate.net

The formation of co-crystals, where two or more different molecules assemble in a regular lattice, is a key strategy in crystal engineering. rsc.org The predictable hydrogen bonding patterns and other non-covalent interactions of imide and carbethoxy groups could be exploited to form co-crystals with desired physical and chemical properties. taylorfrancis.com The systematic study of these interactions allows for the rational design of new materials with tailored functionalities for applications ranging from pharmaceuticals to advanced materials. nih.govrsc.org

Design of Organic Molecular Constructs and Functional Assemblies

The strategic use of versatile building blocks is fundamental to the design of complex organic molecular constructs and functional assemblies. Glyoxal-bis(carbethoxy-imide), with its combination of reactive imine bonds and functional carbethoxy groups, represents a class of compounds with significant potential for creating ordered supramolecular structures. While direct studies on Glyoxal-bis(carbethoxy-imide) are not extensively documented, the principles of its application can be derived from research on analogous glyoxal-diimine systems and the condensation reactions of glyoxal with carbamates.

Diimine ligands, which share the core N=C-C=N structure of Glyoxal-bis(carbethoxy-imide), are widely employed in coordination and supramolecular chemistry. wikipedia.orguva.es These ligands are synthesized through the condensation of glyoxal with primary amines. wikipedia.org The resulting diimine is a versatile chelating agent capable of coordinating with various metal centers. The electronic and steric properties of the diimine ligand can be tuned by changing the substituents on the nitrogen atoms, which in the case of Glyoxal-bis(carbethoxy-imide) are the electron-withdrawing carbethoxy groups. These groups would influence the electron density on the imine nitrogens, thereby modulating the coordination properties of the molecule.

Research on the condensation of benzyl (B1604629) carbamate (B1207046), a close structural analog of ethyl carbamate, with glyoxal provides critical insights into the potential intermediates and structures that can be formed. nih.govmdpi.com Under acidic conditions, the reaction between benzyl carbamate and glyoxal yields not a simple diimine, but rather more complex cyclic and acyclic structures. nih.govmdpi.com This suggests that the synthesis of functional assemblies from Glyoxal-bis(carbethoxy-imide) precursors is a nuanced process, highly dependent on reaction conditions.

For instance, at low acidity, a cyclic dioxane derivative, N,N'-bis(carbobenzoxy)-3,6-diamino-1,4-dioxane-2,5-diol, is formed. nih.govmdpi.com At higher acidity, acyclic condensation intermediates are favored. nih.govmdpi.com This reactivity highlights the potential to create different molecular constructs by carefully controlling the synthetic pathway. These intermediates, possessing multiple functional groups (hydroxyl, amide), could serve as nodes for building larger, three-dimensional assemblies through hydrogen bonding or further covalent modification. The ability of related diimine ligands to form supramolecular structures through π-π stacking interactions further illustrates the potential for creating ordered materials. researchgate.net

The following table summarizes key condensation products identified in the reaction of benzyl carbamate with glyoxal, which serve as models for the potential reactivity of Glyoxal-bis(carbethoxy-imide) precursors.

| Product Name | Structure | Formation Conditions | Reference |

| N,N'-bis(carbobenzoxy)-3,6-diamino-1,4-dioxane-2,5-diol | Cyclic Dioxane | Low Acidity (e.g., in Acetic Acid) | nih.govmdpi.com |

| N,N′-bis(carbobenzoxy)ethan-1,2-diol | Acyclic Diol | Higher Acidity (e.g., H₂SO₄ catalyst) | mdpi.com |

| N,N′,N″-tris(carbobenzoxy)ethanol | Acyclic Condensation Product | Higher Acidity | mdpi.com |

| N,N′,N″,N‴-tetrakis(carbobenzoxy)ethan | Acyclic Condensation Product | Higher Acidity | mdpi.com |

These findings underscore that the pathway from simple precursors like glyoxal and carbamates to functional molecular assemblies is rich with opportunities for structural diversity, enabling the design of constructs with specific topologies and properties.

Exploration in Metal-Organic Frameworks (MOFs) or Related Porous Materials

Glyoxal-based derivatives are increasingly recognized for their utility in the construction and modification of Metal-Organic Frameworks (MOFs) and other porous materials. google.comresearchgate.netacs.org The di-functionality of glyoxal and the versatile chemistry of its derivatives, such as Glyoxal-bis(carbethoxy-imide), make them attractive candidates for creating robust, porous architectures with tunable properties.

One key strategy involves the post-synthetic modification (PSM) of existing MOFs. For example, amine-functionalized MOFs, such as UIO-66-NH2 or TMU-16-NH2, can be reacted with glyoxal. researchgate.net The aldehyde groups of glyoxal readily form imine bonds with the amino groups on the MOF linkers, effectively introducing a new, reactive diimine moiety into the framework's pores. researchgate.net This modified glyoxal-based ligand can then serve as a scaffold for immobilizing metal nanoparticles, such as palladium or copper, creating highly efficient heterogeneous catalysts. researchgate.net The porous nature of the MOF support ensures high surface area and accessibility of the catalytic sites. researchgate.net

Another approach involves using glyoxal-derived ligands directly in the synthesis of new MOFs. Multidentate organic ligands can be synthesized by reacting glyoxal with compounds containing both an amine and another coordinating group, such as aminosalicylic acid. google.com The resulting ligand possesses multiple binding sites: the salicylate (B1505791) moieties and the newly formed diimine moiety. google.com This allows for the construction of complex, crystalline network structures with internal pores. google.com A Cd(II)-based MOF, JXUST-30, has been synthesized using a ligand derived from a complex diamine, demonstrating the principle of using diimine-containing linkers to build functional frameworks. acs.org Such MOFs have shown promise as multifunctional fluorescence sensors for small organic molecules, including glyoxal itself. acs.orgacs.orgresearchgate.net

Beyond crystalline MOFs, glyoxal is also a valuable cross-linking agent for creating porous scaffolds from biopolymers like chitosan, collagen, and alginate. nih.govnih.govmdpi.comresearchgate.net The aldehyde groups of glyoxal react with amine or hydroxyl groups in the polymer chains, forming a stable, three-dimensional network. nih.govresearchgate.net This method has been used to produce highly porous and elastic materials for applications in tissue engineering and controlled drug delivery. nih.govnih.gov The degree of porosity and the mechanical properties of these scaffolds can be controlled by adjusting the concentration of glyoxal and the cross-linking conditions. nih.govresearchgate.net For instance, glyoxal cross-linking of solubilized extracellular matrix has been used to create chondro-permissive scaffolds for orthopedic tissue engineering. nih.gov

The table below details examples of glyoxal's application in porous materials.

| Material Type | Application of Glyoxal | Resulting Properties/Function | Reference |

| Amine-functionalized MOF (e.g., UIO-66-NH2) | Post-synthetic modification with glyoxal | Creates a new diimine ligand within the MOF for anchoring metal nanoparticles (e.g., Pd) for catalysis. | researchgate.net |

| Diimine bis-salicylate MOF | Ligand synthesized from glyoxal and aminosalicylic acid | Forms a crystalline network with internal pores and multiple metal binding sites. | google.com |

| Chitosan Microspheres | Cross-linking agent | Creates porous, magnetic microspheres for pH-responsive, controlled drug delivery. | nih.gov |

| Solubilized Extracellular Matrix | Cross-linking agent | Produces highly porous, elastic, and chondro-permissive scaffolds for tissue engineering. | nih.gov |

| Alginate-based Hydrogels | Covalent cross-linking agent | Forms hydrogels with controlled porosity for applications like solar-driven water purification. | researchgate.net |

These examples highlight the versatility of glyoxal and its derivatives as tools for designing advanced porous materials, from highly ordered crystalline MOFs to amorphous biopolymer scaffolds, with applications spanning catalysis, sensing, and biomedicine.

Glyoxal-bis(carbethoxy-imide) as a Building Block in Specialized Organic Synthesis